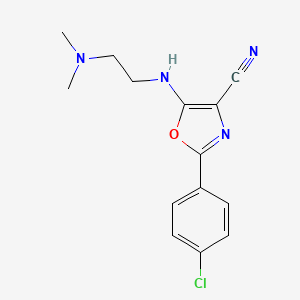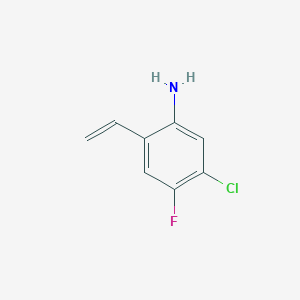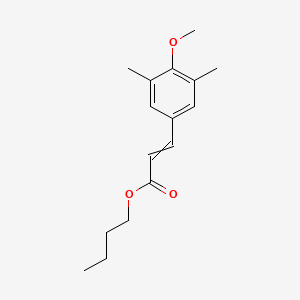![molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0](/img/structure/B14230864.png)
9-[(4-Nitrophenyl)methylsulfanyl]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(4-Nitrophenyl)methylsulfanyl]acridine is an organic compound that belongs to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features a nitrophenyl group attached to the acridine core via a methylsulfanyl linkage, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Nitrophenyl)methylsulfanyl]acridine typically involves the reaction of 4-nitrobenzyl chloride with 9-thioacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-[(4-Nitrophenyl)methylsulfanyl]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
9-[(4-Nitrophenyl)methylsulfanyl]acridine has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins, making it a candidate for studying molecular recognition and binding.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate with DNA and inhibit enzymatic activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.
作用机制
The mechanism of action of 9-[(4-Nitrophenyl)methylsulfanyl]acridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and nucleic acid stain.
Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties and used as a disinfectant.
Uniqueness
9-[(4-Nitrophenyl)methylsulfanyl]acridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
827303-14-0 |
|---|---|
分子式 |
C20H14N2O2S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
9-[(4-nitrophenyl)methylsulfanyl]acridine |
InChI |
InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2 |
InChI 键 |
XRDHPTAGFMXWFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)






![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

